1-((4-Isopropylphenyl)thio)butan-2-one
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Overview
Description
1-((4-Isopropylphenyl)thio)butan-2-one is an organic compound with the molecular formula C13H18OS and a molecular weight of 222.35 g/mol . This compound is characterized by the presence of a thioether group attached to a butanone backbone, with an isopropylphenyl substituent. It is known for its unique reactivity and stability, making it a valuable compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Isopropylphenyl)thio)butan-2-one typically involves the reaction of 4-isopropylphenylthiol with butanone under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere, often with nitrogen, and may require heating or irradiation with visible light to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often exceeding 98% . The use of efficient catalysts and controlled reaction conditions helps in achieving the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-((4-Isopropylphenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination, followed by nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Benzylic halides and other substituted derivatives.
Scientific Research Applications
1-((4-Isopropylphenyl)thio)butan-2-one has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-((4-Isopropylphenyl)thio)butan-2-one involves its interaction with specific molecular targets. The thioether group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Isopropylphenyl)thio)butan-2-one
- 1-((4-Isopropylphenyl)thio)butan-2-ol
- 1-((4-Isopropylphenyl)thio)butan-2-amine
Uniqueness
1-((4-Isopropylphenyl)thio)butan-2-one is unique due to its specific combination of a thioether group with a butanone backbone and an isopropylphenyl substituent. This structure imparts distinct reactivity and stability, making it valuable in various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential biological activity further distinguish it from similar compounds .
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-4-12(14)9-15-13-7-5-11(6-8-13)10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
KBZBWWNETNGUQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CSC1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
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